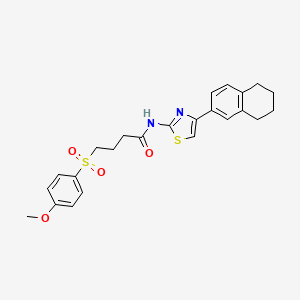

4-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S2/c1-30-20-10-12-21(13-11-20)32(28,29)14-4-7-23(27)26-24-25-22(16-31-24)19-9-8-17-5-2-3-6-18(17)15-19/h8-13,15-16H,2-7,14H2,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDCAPYBWAXAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonylated aromatic compound under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic or thiazole rings.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in catalytic reactions.

Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Biochemical Studies: Could be used as a probe or inhibitor in biochemical assays.

Medicine

Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent, pending further research.

Industry

Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group and thiazole ring are likely key to its activity, potentially interacting with molecular targets through hydrogen bonding, van der Waals forces, or covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous molecules derived from the provided evidence:

Structural and Functional Insights

- Sulfonyl Group Variations: The 4-methoxyphenylsulfonyl group in the target compound introduces electron-donating methoxy substituents, enhancing solubility and altering electronic interactions compared to 4-chlorophenylsulfonyl (electron-withdrawing, ) or 4-methylphenylsulfonyl (neutral, ). This may influence binding to targets like kinases or sulfotransferases .

- Halogenated thiazoles (e.g., 2,4-difluorophenyl in ) may enhance halogen bonding with biological targets, a feature absent in the methoxy/tetrahydronaphthalene system .

Spectral and Analytical Comparisons

- IR Spectroscopy :

- NMR :

- The tetrahydronaphthalene moiety in the target compound would produce distinct aliphatic proton signals (δ 1.5–2.5 ppm) and aromatic splitting patterns, differing from halogenated or nitro-substituted analogs .

Biological Activity

The compound 4-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A butanamide backbone.

- A thiazole ring substituted with a tetrahydronaphthalene moiety.

- A sulfonyl group linked to a methoxyphenyl substituent.

This unique configuration contributes to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of thiazoles and sulfonamides are known to inhibit various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Many thiazole derivatives induce G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : Compounds with sulfonamide groups often activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Angiogenesis : Some studies suggest that thiazole-containing compounds can inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.

Antimicrobial Activity

The presence of the methoxyphenyl and sulfonyl groups enhances the antimicrobial properties of the compound. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The proposed mechanisms include:

- Disruption of microbial cell membranes.

- Inhibition of bacterial protein synthesis.

Case Studies and Research Findings

-

Study on Thiazole Derivatives :

A study published in Molecules evaluated the biological activity of various thiazole derivatives, noting significant anticancer effects against breast and colon cancer cell lines. The study highlighted that modifications to the thiazole ring could enhance potency and selectivity towards cancer cells . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of sulfonamide derivatives revealed that compounds similar to our target showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition . -

Mechanistic Insights :

Research into the mechanisms of action for thiazole derivatives indicated that these compounds could modulate key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of PI3K/Akt/mTOR pathways .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest | |

| Antimicrobial | Disrupts cell membranes; inhibits protein synthesis | |

| Angiogenesis Inhibition | Blocks VEGF signaling |

Table 2: Comparative Analysis of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.